2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine

Description

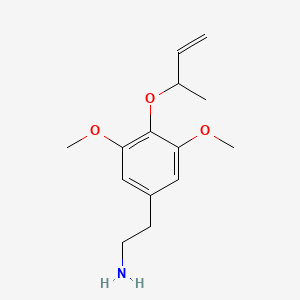

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is a synthetic phenethylamine derivative characterized by a phenyl ring substituted with methoxy (-OCH₃) groups at the 3- and 5-positions and a but-3-en-2-yloxy group at the 4-position (Figure 1). Its molecular formula is C₁₄H₂₁NO₃, with an average molecular weight of 251.326 g/mol . Structurally, it lacks the N-methoxybenzyl moiety found in the NBOMe series, placing it closer to the 2C family of phenethylamines (e.g., 2C-B, 2C-I) but with a unique 4-substituent. Limited pharmacological or clinical data are available for this compound, suggesting it may be a research chemical or analog of more widely studied hallucinogens.

Properties

IUPAC Name |

2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUSJSNRIRZXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenolic Intermediates

The but-3-en-2-yloxy group is introduced via nucleophilic substitution on a phenolic precursor. A representative method involves reacting 2-(4-hydroxy-3,5-dimethoxyphenyl)ethanamine with but-3-en-2-yl bromide under alkaline conditions.

Reaction Conditions

- Base : Sodium hydroxide (30% aqueous solution)

- Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst)

- Solvent : Dichloroethane

- Temperature : 40°C

- Time : 16 hours

This method parallels the alkylation of 2-(4-hydroxy-3-methoxyphenyl)ethylamine with propargyl bromide, yielding 85–90% conversion to target analogs.

Nitrostyrene Reduction Pathways

Nitro-group reduction provides a route to the ethylamine moiety. A nitrostyrene intermediate, 4-(but-3-en-2-yloxy)-3,5-dimethoxynitrostyrene, undergoes sequential reductions:

- Sodium Borohydride Reduction : Converts nitrostyrene to 2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)nitroethane.

- Al/Hg Reduction : Final reduction to the ethylamine in aqueous methanol.

Typical Yields :

Solvent-Free Condensation for Scalable Synthesis

Melt-Phase Reaction with β-Hydroxycarboxylic Acid Esters

Patent WO2003042166A2 details solvent-free condensation between 2-(3-alkoxy-4-hydroxyphenyl)ethylamines and β-hydroxycarboxylic acid esters. Adapted for the target compound:

Procedure

- Reactants :

- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanamine

- But-3-en-2-yl β-hydroxycarboxylate

- Conditions :

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Phenolic Alkylation | 85–90 | High selectivity for O-alkylation | Requires anhydrous conditions |

| Nitrostyrene Route | 55–60 | Avoids alkylation step | Multi-step, lower overall yield |

| Solvent-Free Cond. | 80–85 | Scalable, reduced waste | High energy input for melting |

Critical Reaction Parameters

Temperature Control in Alkylation

Exothermic reactions necessitate precise temperature control. For example, propargyl bromide additions require maintenance at 40°C to prevent di-alkylation byproducts.

Catalytic Hydrogenation Optimization

Hydrogenation of nitro intermediates employs 10% Pd/C at 70°C under H₂ pressure (3–5 bar). Over-reduction to hydroxylamines is mitigated by acidic conditions (H₂SO₄ in ethanol).

Purification and Characterization

Chromatographic Isolation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (2:1). The target compound elutes at Rf = 0.3–0.4.

Chemical Reactions Analysis

Types of Reactions

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Alkylated amines

Scientific Research Applications

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Patterns of Selected Phenethylamine Derivatives

| Compound Name | 2-Position | 3-Position | 4-Position | 5-Position | N-Substituent |

|---|---|---|---|---|---|

| 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine | H | OCH₃ | O-(but-3-en-2-yl) | OCH₃ | H (primary amine) |

| 25I-NBOMe | OCH₃ | H | I | OCH₃ | N-(2-methoxybenzyl) |

| 2C-B (2,5-dimethoxy-4-bromophenethylamine) | H | H | Br | OCH₃ | H (primary amine) |

| Escaline (4-ethoxy-3,5-dimethoxyphenethylamine) | H | OCH₃ | OCH₂CH₃ | OCH₃ | H (primary amine) |

| DOI (1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine) | OCH₃ | H | I | OCH₃ | CH₃ (secondary amine) |

Key Observations :

- The but-3-en-2-yloxy substituent at the 4-position distinguishes the target compound from halogenated 2C derivatives (e.g., 2C-B, 2C-I) and ethoxy-substituted escaline .

- Unlike NBOMe compounds (e.g., 25I-NBOMe), it lacks the N-methoxybenzyl group, which is critical for high 5-HT₂A receptor affinity .

Pharmacological Comparison

Table 2: Receptor Affinity and Potency Trends

| Compound Class | 5-HT₂A Affinity (Ki, nM) | Potency (Human) | Duration of Action |

|---|---|---|---|

| Target Compound | Not reported | Unknown | Unknown |

| 2C Series (e.g., 2C-B) | 1–10 nM | Moderate | 6–10 hours |

| NBOMe Series (e.g., 25I-NBOMe) | 0.1–0.5 nM | High | 8–12 hours |

| Escaline | ~10 nM | Moderate | 6–8 hours |

Key Findings :

- Structural Determinants of Potency: The N-methoxybenzyl group in NBOMe compounds enhances 5-HT₂A receptor binding by ~10–100× compared to 2C analogs . The absence of this group in the target compound suggests lower intrinsic activity.

- Safety Profile :

- NBOMe compounds are associated with severe toxicity (e.g., seizures, hyperthermia, fatalities) even at low doses due to their high potency . In contrast, 2C derivatives exhibit milder effects but still pose risks of hallucinations and tachycardia . The safety profile of the target compound remains uncharacterized.

Regulatory and Legal Status

Table 3: Regulatory Classification (Selected Jurisdictions)

| Compound | US DEA Schedule | EU Status | Notes |

|---|---|---|---|

| Target Compound | Not scheduled | Unregulated | Likely a research chemical |

| 25I-NBOMe | Schedule I | Controlled (NPS Act) | High abuse potential |

| 2C-B | Schedule I/II | Controlled (EMCDDA) | Banned in most countries |

| Escaline | Not scheduled | Unregulated | Limited clinical reports |

Key Insights :

- The target compound’s structural similarity to regulated phenethylamines (e.g., 2C series) could lead to future legal restrictions under analog laws .

Biological Activity

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine, also known by its chemical structure , is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular structure of this compound features a phenolic core substituted with methoxy groups and an alkenyl ether side chain, which may contribute to its biological properties. The compound's chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 249.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Notably, they could act as modulators of serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.

- Serotonin Receptor Modulation : Preliminary studies suggest that the compound may enhance serotonin receptor activity, potentially leading to antidepressant effects.

- Dopaminergic Activity : The presence of methoxy groups is often associated with increased dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease.

Case Studies

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain dimethoxyphenyl derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in leukemia cells .

- Neuroprotective Effects : Research on related phenolic compounds indicates potential neuroprotective properties, which may be attributed to their antioxidant capabilities and ability to modulate neuroinflammatory responses .

Pharmacological Implications

Given the structural characteristics of this compound, it may hold therapeutic potential in several areas:

- Mental Health Disorders : Due to its possible serotonergic activity, it could be investigated as a candidate for treating depression and anxiety disorders.

- Cancer Therapy : Its cytotoxic properties warrant further exploration in oncological settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine, given its structural resemblance to escaline derivatives?

- Methodological Answer : Adapt multi-step synthetic routes used for substituted phenethylamines, such as those described for dihydroxyphenyl ethylamino derivatives (). Key steps include:

Substitution reactions : Introduce the butenyloxy group via nucleophilic aromatic substitution (e.g., using 3,5-dimethoxy-4-hydroxybenzaldehyde as a precursor).

Ethanamine chain addition : Employ reductive amination or condensation reactions, as demonstrated for 2C-C and NBOMe derivatives ( ).

Q. How can NMR and mass spectrometry reliably characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : Use H NMR to verify substituent positions (e.g., butenyloxy protons at δ 5.2–5.8 ppm for olefinic protons) and C NMR for carbonyl/carbon connectivity ( ).

- HRMS : Compare experimental [M+H] values (calculated: CHNO, 251.15) with theoretical data ( ).

- Cross-validation : Cross-reference spectral data with structurally analogous compounds like escaline ( ).

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate 5-HT2A receptor affinity, and how do substitution patterns influence binding compared to NBOMe derivatives?

- Methodological Answer :

- Competitive binding assays : Use H-ketanserin or I-DOI in HEK-293 cells expressing human 5-HT2A receptors. NBOMe derivatives (e.g., 25C-NBOMe) exhibit 10–100x higher affinity than non-N-substituted analogs due to N-benzyl interactions ( ).

- SAR insights : The butenyloxy group may enhance lipophilicity and steric effects, potentially altering binding kinetics compared to ethoxy/methoxy substituents ( ).

- Data normalization : Include reference ligands (e.g., DOI, 2C-I) to standardize IC values across studies ( ).

Q. How can metabolic pathways be mapped using human hepatocyte models, and which analytical techniques optimize metabolite identification?

- Methodological Answer :

- Hepatocyte incubation : Incubate the compound (10 µM) with pooled human hepatocytes for 0–24 hours. Quench reactions with acetonitrile and analyze via LC-HRMS ( ).

- Metabolite profiling : Target phase I metabolites (e.g., O-demethylation, epoxidation of the butenyl group) and phase II conjugates (glucuronides/sulfates). Compare fragmentation patterns to synthetic standards ( ).

- Case study : NBOMe derivatives undergo N-debenzylation and hydroxylation ( ); similar pathways may apply here.

Q. What experimental strategies resolve contradictions in reported receptor binding data for substituted phenethylamines?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line (CHO vs. HEK-293), radioligand (H-LSD vs. I-DOI), and buffer composition ( ).

- Dose-response validation : Perform full-curve analyses (e.g., 0.1 nM–10 µM) to avoid partial agonism artifacts ( ).

- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronegativity/volume with binding discrepancies ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.